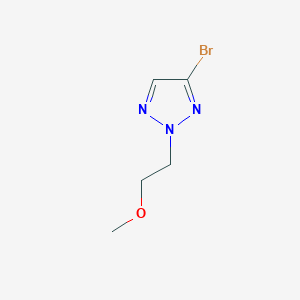

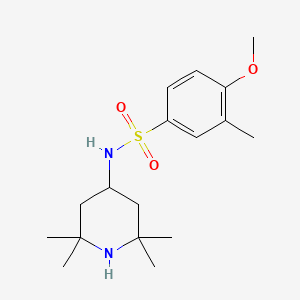

![molecular formula C9H10N2O3 B2369698 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 191097-21-9](/img/structure/B2369698.png)

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is a type of benzoxazine monomer . Benzoxazines are a class of phenolic thermosets formed by thermal ring opening of the corresponding benzoxazines without any catalyst . They are known for their low water absorption, nearly zero shrinkage upon curing, thermal stability, and chemical resistance .

Synthesis Analysis

The synthesis of benzoxazine monomers like “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” can be achieved by a simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride . This compound can then be copolymerized with styrene in a 1:4 mol ratio by free radical polymerization using 2,2′-azobis (isobutyronitrile) (AIBN) as an initiator .Molecular Structure Analysis

The molecular structure of “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is characterized by an oxazine ring fused with a benzene ring . The oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” include its synthesis through esterification and its copolymerization with styrene . The curing behavior and thermal properties of both the monomer and the resulting copolymer have been studied using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- One-Pot Synthesis : A one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones has been developed, utilizing N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. This process features a Smiles rearrangement and cyclization, presenting an efficient synthesis approach (Cho et al., 2003).

- Practicable Synthesis Methods : There's significant interest in the synthesis of pyrido[2,3-b][1,4]oxazin-2-ones for potential pharmaceutical applications. Various synthetic methods, including the Smiles rearrangement, have been employed for creating these compounds (Gim et al., 2007).

- Unprecedented Intramolecular O-arylation : The synthesis of 2-substituted 4H-pyrido[1,3]oxazin-4-ones has been achieved through a novel intramolecular O-arylation process. This technique broadens the scope of available pyrido-oxazinone derivatives, valuable in medicinal chemistry (Slowinski et al., 2013).

Chemical Derivatives and Applications

- Derivative Synthesis : Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives have been synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, indicating diverse applications for pyrido-oxazinone derivatives in chemical synthesis (Arrault et al., 2002).

- Electrophilic Interaction for Synthesis : A one-pot synthesis method using electrophilic interaction has been developed for hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. This approach highlights the potential of pyrido-oxazine derivatives in organic synthesis (Kumar et al., 2011).

- Anodic Monofluorination : Anodic fluorination has been used for regioselective modification of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives, demonstrating the chemical versatility of these compounds (Iwayasu et al., 2002).

Propiedades

IUPAC Name |

2-(2-hydroxyethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-5-3-7-9(13)11-8-6(14-7)2-1-4-10-8/h1-2,4,7,12H,3,5H2,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPGOUFNCUZCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(O2)CCO)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

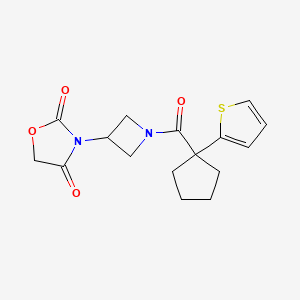

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

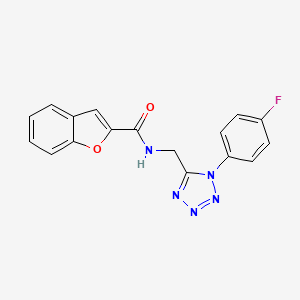

![1-Isopropyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2369618.png)

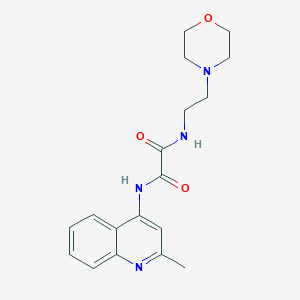

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)